molecular formula C42H78O3 B14298686 1,3,5-Tris(dodecyloxy)benzene CAS No. 119891-47-3

1,3,5-Tris(dodecyloxy)benzene

Cat. No.: B14298686
CAS No.: 119891-47-3
M. Wt: 631.1 g/mol
InChI Key: DGQYCVPNLOBSPG-UHFFFAOYSA-N
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Description

1,3,5-Tris(dodecyloxy)benzene is an organic compound characterized by a benzene ring substituted with three dodecyloxy groups at the 1, 3, and 5 positions. This compound is known for its amphiphilic properties, making it a valuable component in various scientific and industrial applications. The presence of long alkyl chains attached to the benzene ring imparts unique physical and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(dodecyloxy)benzene can be synthesized through a multi-step process involving the alkylation of hydroxybenzene derivatives. One common method involves the reaction of 1,3,5-trihydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution of the hydroxyl groups with dodecyloxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the alkylation reaction, making the process more cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(dodecyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tris(dodecyloxy)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, emulsifiers, and liquid crystals

Mechanism of Action

The mechanism of action of 1,3,5-Tris(dodecyloxy)benzene is primarily related to its amphiphilic properties. The long alkyl chains interact with hydrophobic environments, while the benzene ring can engage in π-π interactions. This dual nature allows the compound to self-assemble into various structures, such as micelles and vesicles, which are useful in applications like drug delivery and membrane studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(dodecyloxy)benzene is unique due to its specific substitution pattern and the presence of long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring self-assembly and interaction with both hydrophobic and hydrophilic environments .

Properties

CAS No.

119891-47-3

Molecular Formula

C42H78O3

Molecular Weight

631.1 g/mol

IUPAC Name

1,3,5-tridodecoxybenzene

InChI

InChI=1S/C42H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-43-40-37-41(44-35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)45-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3

InChI Key

DGQYCVPNLOBSPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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